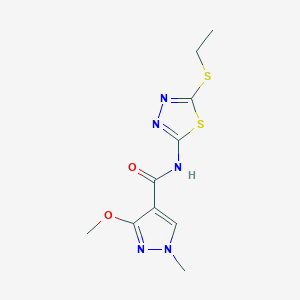

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

This compound belongs to a class of heterocyclic carboxamides featuring a 1,3,4-thiadiazole core linked to a substituted pyrazole moiety. The structure comprises:

- Pyrazole ring: Substituted with a methoxy (-OCH3) group at the 3-position and a methyl (-CH3) group at the 1-position, contributing to steric and electronic modulation.

- Carboxamide bridge: Connects the thiadiazole and pyrazole rings, a common motif in agrochemicals and pharmaceuticals due to its metabolic stability .

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2S2/c1-4-18-10-13-12-9(19-10)11-7(16)6-5-15(2)14-8(6)17-3/h5H,4H2,1-3H3,(H,11,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBOZISBWRPKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide generally involves the following steps:

Thiadiazole Formation: Starting with an appropriate thiadiazole precursor, often using 5-amino-1,3,4-thiadiazole-2-thiol, a series of reactions including ethylation forms the core ethylthio group.

Pyrazole Ring Formation: The intermediate is then reacted with a methoxy-1-methylpyrazole precursor, typically using cyclization techniques involving heat and catalysts.

Carboxamide Formation: The final step involves introducing the carboxamide group, often through acylation or amidation reactions under controlled temperature and pH conditions.

Industrial Production Methods

In industrial settings, the production of this compound may employ large-scale reactors and automated systems to optimize yields and purity. Common methods include batch processing with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation, leading to modifications primarily at the ethylthio group, potentially forming sulfoxides or sulfones.

Reduction: The thiadiazole and pyrazole rings provide multiple sites for reduction, often leading to hydrogenated derivatives.

Substitution: Both rings are susceptible to nucleophilic and electrophilic substitution reactions, particularly at the positions adjacent to heteroatoms.

Common Reagents and Conditions

Oxidation Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, alkyl halides, acids, and bases.

Major Products Formed

Sulfoxides and Sulfones: Resulting from oxidation.

Hydrogenated Derivatives: Resulting from reduction.

Substituted Derivatives: Various substituted versions depending on the reagents and conditions.

Scientific Research Applications

This compound has demonstrated significant versatility in research:

Chemistry: Utilized as a building block for synthesizing complex molecules.

Biology: Explored for its potential as an enzyme inhibitor or activator.

Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Applied in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves:

Molecular Targets: Binding to specific enzymes or receptors, disrupting their normal function.

Pathways Involved: Interference with metabolic or signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole-Pyrazole Linkages

Table 1: Key Analogues and Their Properties

Key Observations:

- Linkage Flexibility : The carboxamide bridge in the target compound offers greater hydrolytic stability compared to thiourea or thioacetyl linkages, which may degrade under acidic or enzymatic conditions .

- Pyrazole Modifications: The 3-methoxy group in the target compound may confer hydrogen-bonding capacity, unlike the 4-cyano group in 7a, which increases electrophilicity .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Signatures of Selected Analogues

- ¹H NMR : The ethylthio group in the target compound would produce a triplet (δ ~1.3–1.4) for the CH2CH3 protons and a quartet (δ ~2.6–3.0) for the SCH2 group, distinct from methylthio (singlet δ ~2.5) or benzylthio (δ ~4.5) substituents .

- IR: The carboxamide C=O stretch (~1650 cm⁻¹) is a critical diagnostic peak, absent in thiourea-linked analogues, which show N-H stretches near 3180 cm⁻¹ .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS Number: 1014047-21-2) is a novel compound that integrates the thiadiazole and pyrazole moieties, known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 299.4 g/mol. The structural characteristics include:

- Thiadiazole Ring : Contributes to the compound's biological activity through electron-withdrawing properties.

- Pyrazole Moiety : Known for anti-inflammatory and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N5O2S2 |

| Molecular Weight | 299.4 g/mol |

| CAS Number | 1014047-21-2 |

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and pyrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that structurally similar compounds demonstrate activity against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of the ethylthio group enhances the antimicrobial efficacy by increasing lipophilicity, which aids in membrane penetration.

Anticancer Potential

The anticancer activity of this compound has been evaluated in several studies. The compound's mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Notably, SAR studies suggest that modifications at the para position of the pyrazole ring can significantly enhance anticancer activity by optimizing interactions with cellular targets.

Anti-inflammatory Effects

The pyrazole scaffold is recognized for its anti-inflammatory properties. Compounds derived from pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicate that this compound exhibits comparable anti-inflammatory effects to established drugs like dexamethasone.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Electron-donating vs. Electron-withdrawing Groups : The presence of electron-donating groups (e.g., -OCH₃) at specific positions enhances anticancer and antioxidant activities, whereas electron-withdrawing groups (e.g., -Cl) improve antimicrobial efficacy.

- Substitution Patterns : Variations in substitution patterns on the thiadiazole and pyrazole rings can lead to significant changes in biological potency.

Case Studies

Several case studies highlight the compound's biological potential:

-

Study on Antimicrobial Activity : A study evaluated a series of thiadiazole-pyrazole derivatives against common bacterial strains, demonstrating that modifications in the thiadiazole ring improved activity against both Gram-positive and Gram-negative bacteria.

Compound Activity Against Bacteria N-(5-(ethylthio)-... Effective against E. coli N-(5-(ethylthio)-... Effective against S. aureus - Anticancer Evaluation : In vitro tests showed that certain derivatives exhibited IC50 values in low micromolar ranges against various cancer cell lines, indicating promising anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.